4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-4-22-15-10-14(3)16(11-13(15)2)23(20,21)18-6-5-8-19-9-7-17-12-19/h7,9-12,18H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDOTAIOTVKLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCCN2C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321624 | |
| Record name | 4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
873671-56-8 | |
| Record name | 4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Attachment of the Propyl Chain: The propyl chain with an imidazole group can be introduced via a nucleophilic substitution reaction, where a suitable halide (e.g., 3-chloropropyl) reacts with the imidazole.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Ethoxy Group Addition: The ethoxy group is typically introduced through an etherification reaction using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, sulfonyl chlorides, and alkylating agents are frequently employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that sulfonamide compounds exhibit significant antimicrobial properties. Studies have demonstrated that 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide shows efficacy against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 18 |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to modulate signaling pathways related to cell survival and proliferation makes it a candidate for further development as an anticancer agent.
Case Study: A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction of cell viability, with IC50 values indicating potent cytotoxicity.
Inflammation Modulation
Sulfonamides are known to possess anti-inflammatory properties. Research has shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory conditions.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
Neurological Applications
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier and its antioxidant properties contribute to its potential utility in neuroprotection.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with benzenesulfonamides and arylpiperazine derivatives. Below is a comparative analysis based on functional groups, physicochemical properties, and pharmacological activity:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The ethoxy and methyl groups in this compound enhance lipophilicity compared to HBK16 and HBK17, which contain polar piperazine and hydrochloride moieties .
- Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility, whereas piperazine hydrochlorides (e.g., HBK16/17) are more soluble due to ionic character.
- Metabolic Stability : The imidazole group may confer susceptibility to oxidative metabolism, unlike the piperazine derivatives, which are prone to N-dealkylation .
Research Findings and Data
Structural Analysis
- Crystallography : SHELX programs (e.g., SHELXL) have been used to resolve the crystal structure of sulfonamide derivatives, confirming the planar benzenesulfonamide core and spatial orientation of substituents .
- Conformational Flexibility : Molecular modeling (via ORTEP-3) reveals that the imidazole-propyl chain adopts a gauche conformation, optimizing interactions with hydrophobic binding pockets .
Biological Activity
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide is a sulfonamide compound with potential therapeutic applications due to its structural similarity to other biologically active imidazole derivatives. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H23N3O3S
- Molecular Weight : 335.44 g/mol
The presence of the imidazole ring and the sulfonamide group are key to its biological activity.
Antimicrobial Activity
Imidazole derivatives are well-documented for their antimicrobial properties. The compound's activity against various bacteria has been evaluated, showing promising results:
| Pathogen | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
|---|---|---|---|
| Staphylococcus aureus | 18 | Norfloxacin | 28 |
| Escherichia coli | 15 | Ciprofloxacin | 19 |
| Bacillus subtilis | 21 | Amikacin | 31 |
These results indicate that the compound exhibits significant antibacterial activity, comparable to standard antibiotics (Jain et al.) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazole. The compound was tested against various cancer cell lines, demonstrating inhibition of cell proliferation:
- Cell Lines Tested : SW480, HCT116
- IC50 Values :
- SW480: 2 μM
- HCT116: 0.12 μM
These figures suggest that the compound is a potent inhibitor of cancer cell growth and may act through pathways involving β-catenin signaling (PubMed) .
Other Pharmacological Activities
The compound may also exhibit additional biological activities based on its structural characteristics:
- Anti-inflammatory : Imidazole derivatives often show anti-inflammatory effects, which could be relevant for conditions like arthritis.
- Antidiabetic : Some studies suggest that similar compounds can improve insulin sensitivity and glucose metabolism.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase.
- Cell Signaling Modulation : The imidazole ring can modulate pathways involved in cancer cell proliferation.
Case Studies
Several case studies have documented the efficacy of imidazole derivatives in clinical settings:
-
Case Study on Antibacterial Efficacy :
- A study by Brahmbhatt et al. demonstrated that derivatives with similar structures showed enhanced activity against multi-drug resistant strains of bacteria, indicating a potential for development into new antibiotics.
-
Case Study on Cancer Treatment :
- Research has shown that imidazole-containing compounds can sensitize cancer cells to chemotherapy agents, potentially improving treatment outcomes in colorectal cancer patients.
Q & A
Basic: What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
Answer:
The synthesis involves coupling a substituted benzenesulfonamide precursor with an imidazole-containing alkylating agent. A key step is introducing the imidazole moiety via nucleophilic substitution under reflux in absolute ethanol with glacial acetic acid as a catalyst, as demonstrated in analogous sulfonamide syntheses . Critical parameters include:
- Reaction time : 4–6 hours under reflux to ensure complete substitution.
- Solvent polarity : Ethanol balances reactivity and solubility.
- Catalyst : Glacial acetic acid (5 drops per 0.001 mol substrate) enhances protonation of the leaving group.
- Stoichiometry : Equimolar ratios minimize side products.
Optimization Tip : Use factorial designs to evaluate interactions between variables (e.g., temperature vs. solvent) and maximize yield .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2), imidazole protons (δ ~7.0–7.5 ppm), and sulfonamide linkage. 2D NMR (HSQC, HMBC) resolves connectivity ambiguities .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion) and isotopic pattern.
- X-ray Crystallography : Resolves stereochemistry if single crystals are obtained (see structural analogs in ).
Advanced: How to design experiments optimizing the imidazole moiety introduction?
Answer:
Apply Design of Experiments (DOE) principles:
Variables : Test temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst concentration.
Response Surface Methodology : Model yield as a function of variables to identify optimal conditions.
Real-Time Monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters dynamically .
Example DOE Table :
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 70°C | 90°C |
| Solvent | Ethanol | DMF |
| Catalyst (AA) | 3 drops | 7 drops |
Advanced: How to resolve contradictions in bioactivity data across assays?
Answer:
Contradictions may stem from assay-specific variables (e.g., pH, cell lines). Strategies:
Orthogonal Assays : Compare enzymatic inhibition (e.g., UV-Vis kinetics) with binding affinity (SPR or ITC).
Standardization : Replicate assays under identical buffer conditions (pH 7.4, 25°C).
Dose-Response Curves : Calculate IC50 values in parallel to assess potency thresholds .
Case Study : If one assay shows activity at 10 µM but not at 1 µM, evaluate membrane permeability via logP measurements or PAMPA assays.
Basic: What computational tools predict this compound’s physicochemical properties?
Answer:
- Solubility/logP : Use COSMOtherm or ADMET Predictor to estimate aqueous solubility and partition coefficients.
- Stability : Molecular dynamics simulations assess hydrolysis of the ethoxy group under acidic conditions.
- Target Docking : AutoDock Vina or Schrödinger models interactions with carbonic anhydrase isoforms, guiding SAR studies .
Advanced: How to validate purity amid conflicting analytical data?
Answer:
-
Multi-Technique Cross-Validation :
Technique Purpose HPLC-UV/ELSD Purity (>98%) and degradation HRMS Confirm molecular formula 2D NMR Verify proton-carbon connectivity -
Degradation Analysis : Incubate samples under stress conditions (heat, light) and re-analyze to identify labile groups .
Advanced: How do structural modifications affect biological activity?
Answer:
SAR Study Design :
Modify Ethoxy Group : Replace with methoxy/propoxy; assess logP (HPLC) and metabolic stability (microsomal assay).
Imidazole Substitution : Test 1H- vs. 4H-imidazole tautomers via DFT calculations and binding assays.
Methyl Groups : Steric effects on target binding evaluated via molecular docking .
Basic: What separation technologies purify this compound post-synthesis?
Answer:
- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients.
- Membrane Technologies : Nanofiltration removes low-MW impurities (applied in lab-scale purification) .
Advanced: How to model reaction kinetics for scale-up?
Answer:
- Microreactor Studies : Evaluate kinetics at microliter scales to determine rate laws.
- Computational Fluid Dynamics (CFD) : Simulate mixing efficiency in larger reactors .
Basic: What are stability considerations for long-term storage?
Answer:
- Storage Conditions : -20°C in amber vials under argon to prevent oxidation.
- Stability Indicators : Monitor via periodic HPLC; degradation >5% warrants reformulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
